3-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
3-(1,3-Benzodioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic pyrimidine core substituted with a 1,3-benzodioxole methyl group at position 3 and a 3-fluorobenzyl group at position 1. Pyrido[2,3-d]pyrimidines are structurally analogous to uracil and exhibit diverse biological activities, including enzyme inhibition (e.g., adenosine kinase, tyrosine kinase) and anti-inflammatory properties . The benzodioxole and fluorobenzyl substituents likely enhance its lipophilicity and electronic properties, influencing binding affinity to biological targets.
Properties
CAS No. |
902923-52-8 |
|---|---|
Molecular Formula |
C22H16FN3O4 |
Molecular Weight |
405.385 |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1-[(3-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16FN3O4/c23-16-4-1-3-14(9-16)11-25-20-17(5-2-8-24-20)21(27)26(22(25)28)12-15-6-7-18-19(10-15)30-13-29-18/h1-10H,11-13H2 |
InChI Key |
SLCRQNRMWJZFSS-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(N=CC=C4)N(C3=O)CC5=CC(=CC=C5)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H14FNO2
- Molecular Weight : 259.27 g/mol
The compound features a pyrido[2,3-d]pyrimidine core with substituents that may enhance its biological activity.
Anticancer Properties
Research indicates that compounds with a pyrido[2,3-d]pyrimidine scaffold exhibit significant anticancer activity. The mechanism often involves the inhibition of specific kinases or enzymes involved in cell proliferation and survival.
- Case Study : A study on similar compounds demonstrated that derivatives of pyrido[2,3-d]pyrimidine effectively inhibited cancer cell lines by inducing apoptosis and suppressing tumor growth. The IC50 values for these compounds ranged from 0.5 to 5 µM in various cancer models .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against both bacterial and fungal strains.
- Research Findings : In vitro assays showed that the compound inhibited the growth of Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) reported at 8 µg/mL .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It is hypothesized that the compound acts as an inhibitor of certain kinases or phosphatases, leading to altered signaling pathways in target cells .
- Cellular Effects : The compound may induce oxidative stress in microbial cells, disrupting their membrane integrity and leading to cell death .
Data Tables
| Biological Activity | Target Organism/Cell Line | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | 0.5 - 5 | |
| Antimicrobial | Staphylococcus aureus | 8 | |
| Antifungal | Candida albicans | 8 |
Research Applications
The compound is being explored for various scientific applications:
- Medicinal Chemistry : As a potential lead compound for drug development targeting cancer and infectious diseases.
- Biological Research : Used in studies aimed at understanding enzyme inhibition mechanisms and cellular responses to pharmacological agents.
Scientific Research Applications
Research indicates that pyridopyrimidine derivatives exhibit a range of biological activities. The following table summarizes some of the key biological targets and activities associated with related compounds:
| Compound Type | Biological Target | Activity Description |
|---|---|---|
| Dihydrofolate Reductase Inhibitors | Anticancer agents | Inhibition leads to reduced DNA synthesis in cancer cells. |
| Kinase Inhibitors | Tyrosine-protein kinase Abl | Potential use in treating certain leukemias. |
| HDAC Inhibitors | Epigenetic regulation | Modulation of gene expression involved in cancer progression. |
Therapeutic Potential
The compound's structural features suggest potential applications in various therapeutic areas:
- Anticancer Therapy : Due to its ability to inhibit dihydrofolate reductase and other kinases, it may serve as a lead compound for developing anticancer drugs.
- Neurological Disorders : Compounds with similar structures have shown promise in modulating pathways associated with neurodegenerative diseases.
- Antimicrobial Activity : Some pyridopyrimidine derivatives have demonstrated antimicrobial properties, indicating potential use in treating infections.
Case Studies
Recent studies have highlighted the therapeutic potential of pyridopyrimidine derivatives:
- A review article published in 2022 discusses various pyridopyrimidine compounds and their biological activities. It emphasizes the importance of structural modifications in enhancing potency against specific targets like dihydrofolate reductase and kinases .
- Another study focused on the design and synthesis of 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives as dual inhibitors of histone deacetylases (HDAC) and MAP kinases . This indicates a trend toward developing multi-targeted therapies using similar structural frameworks.
Comparison with Similar Compounds
Table 1: HOMO-LUMO Energy Gaps of Selected Pyrido[2,3-d]pyrimidines
| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) | Substituents |
|---|---|---|---|---|
| Target Compound* | -6.2† | -2.3† | 3.9† | 3-benzodioxolylmethyl, 3-F-Bn |
| 6a (hydroxybenzoyl) | -6.5 | -2.6 | 3.93 | 2-hydroxy-5-methylbenzoyl |
| 6b (5-fluoro-2-hydroxy) | -6.4 | -2.5 | 3.91 | 5-fluoro-2-hydroxybenzoyl |
| Flumioxazin (control) | -6.8 | -2.9 | 3.9 | Aromatic ether, trifluoromethyl |
*Theoretical values inferred from structural analogs. †Estimated based on substituent effects .
Crystallographic and Intermolecular Interactions
- Dihedral Angles : In compound 2n, the dihedral angle between the pyrido[2,3-d]pyrimidine ring and benzene substituent is 88.2°, creating a near-orthogonal geometry that stabilizes crystal packing via C–H⋯N/O hydrogen bonds and edge-to-face π–π stacking (3.06–3.10 Å distances) . The target compound’s benzodioxole group may introduce steric effects, altering packing efficiency.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing pyrido[2,3-d]pyrimidine derivatives like this compound?
- Methodological Answer : The core pyrido[2,3-d]pyrimidine scaffold is typically synthesized via cyclocondensation or alkylation reactions. For example:
- Alkylation : Reacting intermediates (e.g., 3-phenyl-6-(α-bromoacetyl)thieno[2,3-d]pyrimidine) with benzyl chlorides or chloroacetamides in DMF with K₂CO₃ as a base generates N-alkylated derivatives .
- Cyclocondensation : Using activated nitriles (e.g., malononitrile) with 5-cyano-1,3-dimethyluracil in basic conditions yields pyrido[2,3-d]pyrimidines with varied substituents .
Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and regiochemistry (e.g., benzodioxole methylene protons at δ 4.5–5.0 ppm) . UV-Vis and FT-IR identify π→π* transitions and functional groups (e.g., dione carbonyl stretches at ~1700 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction resolves 3D conformation and intermolecular interactions (e.g., dihedral angles between aromatic rings ~88°) .
- Chromatography : HPLC-MS (C18 column, 25-min cycle) assesses purity and detects byproducts .
Q. How are preliminary biological activities screened for pyrido[2,3-d]pyrimidines?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution tests (e.g., MIC determination against Gram-positive/negative bacteria) .
- Enzyme Inhibition : Kinase or reductase inhibition assays using fluorescence-based or radiometric methods .
- Cytotoxicity : MTT assays on mammalian cell lines to evaluate therapeutic indices .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., fluorobenzyl vs. phenyl groups) and correlate with activity trends .
- Assay Standardization : Control variables like bacterial strain viability, solvent DMSO concentration (<1%), and incubation time .
- Computational Docking : Use Schrödinger Suite or AutoDock to model binding interactions with target proteins (e.g., kinase ATP-binding pockets) .
Q. What strategies optimize synthetic yields of pyrido[2,3-d]pyrimidines under challenging conditions?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .
- Catalyst Screening : Test bases (K₂CO₃ vs. Cs₂CO₃) or phase-transfer catalysts for alkylation efficiency .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylated derivatives) and adjust stoichiometry .
Q. How does computational modeling (DFT/TD-DFT) enhance understanding of electronic properties?
- Methodological Answer :
- DFT Calculations : B3LYP/6-311+G(d,p) basis sets optimize geometry and predict vibrational frequencies (error <5 cm⁻¹ vs. experimental FT-IR) .
- TD-DFT for UV-Vis : Simulate electronic transitions (e.g., HOMO→LUMO gaps ~3.9–4.1 eV) and compare with experimental λₘₐₓ .
- NBO Analysis : Identify charge transfer interactions (e.g., benzodioxole→pyrimidine ring) influencing reactivity .
Q. What crystallographic challenges arise due to intermolecular interactions, and how are they addressed?
- Methodological Answer :
- Hydrogen Bonding : C-H⋯O/N interactions stabilize crystal packing; refine using SHELXL with anisotropic displacement parameters .
- π-π Stacking : Edge-to-face interactions (centroid distances ~3.1 Å) may cause twinning; resolve via data collection at low temperature (100 K) .
- Disorder Modeling : Partial occupancy refinement for flexible substituents (e.g., fluorobenzyl groups) using OLEX2 .
Q. How do substituents on the benzodioxole and fluorobenzyl groups influence pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity (LogP) : Measure via shake-flask method; fluorobenzyl increases LogP by ~0.5 units compared to non-fluorinated analogs .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- Permeability : Caco-2 cell assays predict intestinal absorption; bulky substituents (e.g., benzodioxole) may reduce permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
